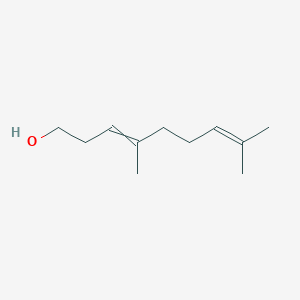
4,8-Dimethylnona-3,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O It is a type of alcohol characterized by the presence of two double bonds and two methyl groups attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as alkenes and alcohols. One common method involves the reaction of 4,8-dimethylnona-3,7-dien-2-one with a reducing agent to produce the desired alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
4,8-Dimethylnona-3,7-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnona-3,7-dien-2-ol: Similar structure but with the hydroxyl group at a different position.
4,8-Dimethylnona-3,7-dien-2-one: Contains a ketone group instead of an alcohol group.
3,7-Nonadien-2-ol, 4,8-dimethyl-: Another isomer with different double bond positions.
Uniqueness
4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74380-61-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3 |
InChI Key |
DFZMKOVWHYSLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
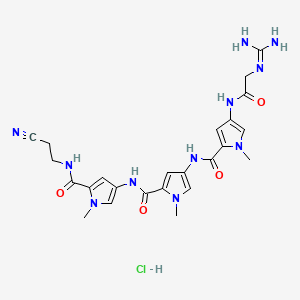
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
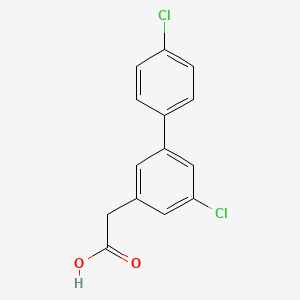
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)

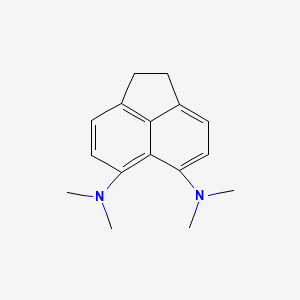
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
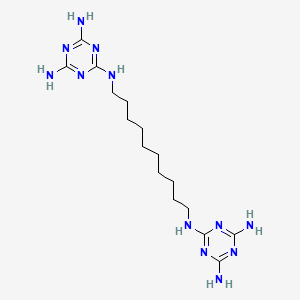

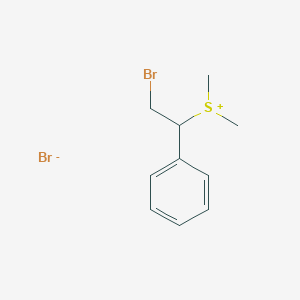
![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
